2-(Cyclohexyloxy)-4-isopropylphenol
Description
2-(Cyclohexyloxy)-4-isopropylphenol is a substituted phenolic compound characterized by a cyclohexyloxy group at the ortho position and an isopropyl group at the para position of the aromatic ring. Phenolic derivatives like this are often utilized as intermediates in organic synthesis, stabilizers, or precursors for pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C15H22O2 |
|---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
2-cyclohexyloxy-4-propan-2-ylphenol |
InChI |
InChI=1S/C15H22O2/c1-11(2)12-8-9-14(16)15(10-12)17-13-6-4-3-5-7-13/h8-11,13,16H,3-7H2,1-2H3 |
InChI Key |
TXECUUXMSDSQHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)OC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)-4-isopropylphenol typically involves the alkylation of 4-isopropylphenol with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of automated systems and real-time monitoring can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexyloxy)-4-isopropylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexyloxy-4-isopropylcyclohexanol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Cyclohexyloxy-4-isopropylcyclohexanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-(Cyclohexyloxy)-4-isopropylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclohexyloxy)-4-isopropylphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer processes, influencing various biochemical pathways. The compound may also interact with cellular receptors and enzymes, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(Cyclohexyloxy)-4-isopropylphenol with three related compounds, focusing on molecular structure, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Findings:
Functional Group Influence: The cyclohexyloxy group in this compound likely increases hydrophobicity compared to 4-isopropylphenol, which lacks this substituent. This property could enhance its utility in lipid-rich environments or as a UV stabilizer in polymers. Phosphonofluoridate analogs (e.g., ) share bulky cycloalkyl groups but differ in reactive phosphorus centers, making them more toxicologically significant .
This may stabilize the compound against oxidation compared to unsubstituted phenols. In contrast, benzilic acid () features two phenyl groups adjacent to a hydroxyl, enabling chelation properties useful in metal-ion coordination .
Toxicity and Handling: 4-Isopropylphenol is classified as hazardous, requiring precautions for skin/eye contact and inhalation . The addition of a cyclohexyloxy group in this compound may alter its toxicity profile, though specific data is unavailable. Phosphonofluoridate derivatives (e.g., ) are highly toxic, acting as acetylcholinesterase inhibitors, and are regulated under Schedule 1A01 chemicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
